molecular formula C13H23NO2 B6262834 tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate CAS No. 80876-00-2

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No. B6262834
CAS RN: 80876-00-2
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic intermediate used to synthesize perindopril . It is also known as Perindopril tert-butylamine . The compound is part of the Circulatory System Drugs category .


Synthesis Analysis

The synthesis of this compound involves a new process for the manufacture of (2S, 3aS, 7aS)-1- [ (2S)-2- [ [ (1S)-1- (ethoxycarbonyl) butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylate . An alternative route of synthesis for perindopril has been reported in Tetrahedron Letters 23, (16), 1677-1680, (1982), wherein the tert. butyl ester of (2S, 3aS, 7aS)-octahydroindole- 2- carboxylic acid was coupled with N .

Mechanism of Action

Tert-butyl indole-2-carboxylate is known to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the nervous system, which can have a variety of effects, including increased memory and learning ability.
Biochemical and Physiological Effects
Tert-butyl indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects, as well as to be an antioxidant. It has also been shown to have anti-tumor and anti-cancer effects, as well as to be an anti-depressant.

Advantages and Limitations for Lab Experiments

Tert-butyl indole-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, it is also important to note that it is a relatively toxic compound, and care should be taken to ensure proper safety protocols are followed when handling it.

Future Directions

There are a variety of potential future directions for the use of tert-butyl indole-2-carboxylate in scientific research. These include further exploration of its potential neuroprotective and anti-inflammatory effects, as well as its potential use in the development of novel drugs and treatments. Additionally, further research into its mechanisms of action and biochemical and physiological effects could lead to a better understanding of its effects and potential therapeutic applications.

Overall, tert-butyl indole-2-carboxylate is a versatile compound with a variety of potential applications in the scientific research field. Its synthesis is relatively simple and it is a relatively stable compound, making it ideal for use in laboratory experiments. Its biochemical and physiological effects have been studied, and its potential therapeutic applications are currently being explored. With further research, it could lead to the development of novel drugs and treatments.

Synthesis Methods

Tert-butyl indole-2-carboxylate can be synthesized from the reaction of indole-2-carboxylic acid with 1-bromo-2,2-dimethylpropane in the presence of a base such as potassium carbonate. This reaction is carried out at a temperature of 100°C for two hours. The product can then be isolated and purified using column chromatography.

Scientific Research Applications

Tert-butyl indole-2-carboxylate is widely used in scientific research due to its versatility. It can be used in a variety of experiments, including organic synthesis, catalysis, and drug discovery. It can also be used as a starting material for the synthesis of various compounds, such as indole alkaloids, indole esters, and indole amides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves the condensation of tert-butyl glycinate with cyclopentanone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "tert-butyl glycinate", "cyclopentanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of tert-butyl glycinate with cyclopentanone in the presence of acetic acid to form tert-butyl (2S)-2-(cyclopentylamino)acetate.", "Step 2: Reduction of tert-butyl (2S)-2-(cyclopentylamino)acetate with sodium borohydride in ethanol to form tert-butyl (2S)-2-(cyclopentylamino)ethanol.", "Step 3: Cyclization of tert-butyl (2S)-2-(cyclopentylamino)ethanol with sodium hydroxide to form tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate." ] }

CAS RN

80876-00-2

Molecular Formula

C13H23NO2

Molecular Weight

225.3

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.